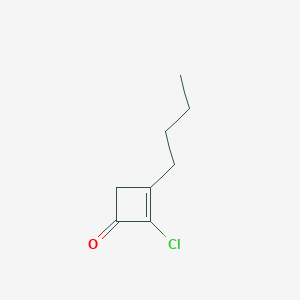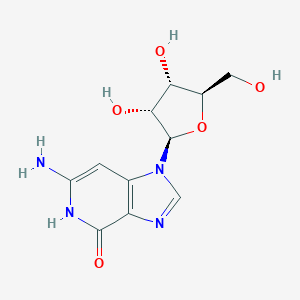
3-Butyl-2-chlorocyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that belongs to the class of cyclobutene ketones. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Butyl-2-chlorocyclobut-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also work by inhibiting the activity of enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Butyl-2-chlorocyclobut-2-en-1-one have been extensively studied. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anti-cancer properties and may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Butyl-2-chlorocyclobut-2-en-1-one in lab experiments include its unique properties and potential applications. However, there are also limitations to its use. It is a highly reactive compound and may be difficult to handle. It may also be toxic and require special handling procedures.
Orientations Futures
There are many future directions for the use of 3-Butyl-2-chlorocyclobut-2-en-1-one in scientific research. It may be used in the development of new anti-inflammatory drugs and cancer treatments. It may also be studied for its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Butyl-2-chlorocyclobut-2-en-1-one is a unique and valuable compound in scientific research. Its potential applications in the development of new drugs and treatments make it an important area of study. As research continues, new applications and synthesis methods may be discovered, further expanding its potential uses.
Méthodes De Synthèse
The synthesis of 3-Butyl-2-chlorocyclobut-2-en-1-one involves the reaction of 3-Butylcyclobutene-1,2-dione with thionyl chloride. The reaction takes place under reflux conditions and yields 3-Butyl-2-chlorocyclobut-2-en-1-one as a yellow liquid.
Applications De Recherche Scientifique
3-Butyl-2-chlorocyclobut-2-en-1-one has been extensively used in scientific research for its potential applications. It has been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
112381-37-0 |
|---|---|
Nom du produit |
3-Butyl-2-chlorocyclobut-2-en-1-one |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
3-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(10)8(6)9/h2-5H2,1H3 |
Clé InChI |
DOAMFMHAHPYKEZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)C1)Cl |
SMILES canonique |
CCCCC1=C(C(=O)C1)Cl |
Synonymes |
2-Cyclobuten-1-one, 3-butyl-2-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)



![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)







